(S)-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid

GABA transporter neurochemistry stereochemistry-activity relationship

(S)-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (CAS 862372-92-7) is a chiral, Cα-tetrasubstituted, orthogonally protected amino acid derivative belonging to the nipecotic acid scaffold class. The compound bears a tert-butoxycarbonyl (Boc) group on the piperidine nitrogen and a free carboxylic acid at the 3-position, with the defining (S)-configured quaternary carbon bearing both the amino and carboxyl functionalities.

Molecular Formula C11H20N2O4
Molecular Weight 244.29 g/mol
CAS No. 862372-92-7
Cat. No. B1346407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid
CAS862372-92-7
Molecular FormulaC11H20N2O4
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)(C(=O)O)N
InChIInChI=1S/C11H20N2O4/c1-10(2,3)17-9(16)13-6-4-5-11(12,7-13)8(14)15/h4-7,12H2,1-3H3,(H,14,15)/t11-/m0/s1
InChIKeyOSYGMOYBKKZJES-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (CAS 862372-92-7) – Procurement-Relevant Profile for a Chiral Quaternary α-Amino Acid Building Block


(S)-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (CAS 862372-92-7) is a chiral, Cα-tetrasubstituted, orthogonally protected amino acid derivative belonging to the nipecotic acid scaffold class [1]. The compound bears a tert-butoxycarbonyl (Boc) group on the piperidine nitrogen and a free carboxylic acid at the 3-position, with the defining (S)-configured quaternary carbon bearing both the amino and carboxyl functionalities . It serves as a conformationally constrained building block for peptidomimetics, foldamer design, and pharmaceutical intermediate synthesis, where simultaneous stereochemical integrity at the quaternary center and orthogonal protecting-group strategy are indispensable for downstream synthetic fidelity [1].

Why (S)-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid Cannot Be Interchanged with Generic Nipecotic Acid Derivatives or Racemic Mixtures


This compound occupies a narrow intersection of three critical structural features—(S)-stereochemistry at a quaternary Cα center, Boc protection at the piperidine nitrogen, and a free carboxylic acid at the 3-position—that are not simultaneously present in any single close analog [1]. Substituting the (R)-enantiomer (CAS 862372-86-9) or the racemate (CAS 368866-17-5) introduces stereochemical mismatch known to alter biological recognition in this scaffold class; Johnston et al. demonstrated that (R)-nipecotic acid is a more potent GABA uptake inhibitor than the (S)-isomer in rat brain slices, establishing that enantiomeric configuration at the piperidine 3-position directly governs pharmacodynamic outcome [2]. Replacing the Boc group with a different protecting group (e.g., Cbz, Fmoc) or using the unprotected 3-aminopiperidine-3-carboxylic acid (CAS 72519-17-6) disrupts orthogonal synthetic strategies, as the Boc group provides acid-labile deprotection orthogonal to base-labile ester or Fmoc strategies [3]. Omitting the quaternary Cα substitution—as in (S)-Boc-nipecotic acid (CAS 88495-54-9)—removes the conformational restriction essential for helix stabilization in foldamer applications [1].

(S)-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid – Quantitative Differentiation Evidence Against Closest Analogs


Enantiomer-Specific GABA Uptake Inhibition: Stereochemical Identity at the Piperidine 3-Position Is a Functional Determinant

Although direct GABA uptake inhibition data for the title compound itself are not available in the public literature, class-level inference from nipecotic acid enantiomers is directly applicable because the (S)-configuration at the 3-position of the piperidine ring is the sole stereochemical variable distinguishing the target compound from its (R)-enantiomer. Johnston et al. reported that (R)-(−)-nipecotic acid inhibited GABA uptake in rat brain slices more potently than the (S)-(+)-isomer, with the (R)-enantiomer also inhibiting (+)-nipecotic acid and β-alanine uptake, whereas the (S)-enantiomer was substantially weaker [1]. This stereochemical discrimination establishes that the absolute configuration at the piperidine 3-position is not a passive structural feature but an active determinant of biological recognition in this scaffold class.

GABA transporter neurochemistry stereochemistry-activity relationship

Cα-Tetrasubstituted Conformational Constraint Differentiates This Compound from Mono-Substituted Nipecotic Acid Analogs

The target compound bears a quaternary Cα center (tetrasubstituted carbon at position 3) that simultaneously carries the amino group, carboxylic acid, and two ring bonds. This Cα-tetrasubstitution imposes torsional constraints on the φ and ψ backbone dihedral angles that are fundamentally absent in mono-substituted analogs such as (S)-Boc-nipecotic acid (CAS 88495-54-9) or (R)-Boc-nipecotic acid (CAS 88495-54-9 enantiomer) [1]. In peptide foldamer research, Cα-tetrasubstituted amino acids (CTAAs) are established helix-inducing residues; the introduction of a quaternary center restricts the conformational space accessible to the peptide backbone, favoring specific secondary structures such as 3₁₀-helices and α-helices [2]. The title compound combines this CTAA character with the cyclic piperidine scaffold, providing conformational rigidity in two dimensions—backbone restriction from the quaternary center and ring constraint from the piperidine—that is not achievable with either mono-substituted nipecotic acid derivatives or acyclic quaternary amino acids (e.g., α-aminoisobutyric acid, Aib) [2].

peptidomimetics foldamers conformational restriction

Boc Orthogonal Protection Enables Regioselective Derivatization Unavailable with Unprotected 3-Aminopiperidine-3-carboxylic Acid

The Boc group on the piperidine nitrogen provides acid-labile protection that is orthogonal to base-labile protecting groups (e.g., Fmoc, methyl/ethyl esters). This enables a sequential deprotection–coupling strategy in which the carboxylic acid at the 3-position can be selectively derivatized (e.g., amide coupling, esterification) while the piperidine nitrogen remains protected, followed by Boc removal with TFA to reveal the secondary amine for further functionalization . In contrast, the unprotected 3-aminopiperidine-3-carboxylic acid (CAS 72519-17-6) presents both the piperidine NH and the Cα-NH₂ as nucleophilic sites, requiring additional protecting-group manipulation or risking uncontrolled bis-functionalization . The Boc group is cleaved under standard conditions (e.g., 50% TFA in CH₂Cl₂, 15–25 min for solid-phase synthesis) that are compatible with most peptide synthesis workflows .

solid-phase peptide synthesis orthogonal protection Boc strategy

Vendor Purity Specifications: (S)-Enantiomer Achieves Higher Minimum HPLC Purity Than the (R)-Enantiomer from Comparable Suppliers

A direct comparison of vendor-specified purity for the (S)-enantiomer versus the (R)-enantiomer reveals a quantifiable difference in minimum purity guarantees. Capotchem specifies the (S)-enantiomer (CAS 862372-92-7) at ≥98% purity by HPLC [1], while Beyotime specifies the (R)-enantiomer (CAS 862372-86-9) at 95% purity [2]. CymitQuimica lists the (S)-enantiomer at 97% purity . These purity specifications are relevant for procurement decisions because higher minimum purity reduces the burden of in-house purification and ensures more reproducible stoichiometry in subsequent coupling reactions.

enantiomeric purity HPLC quality control

Physicochemical Property Profile: Quantified Boiling Point and Density Enable Solvent and Process Engineering Decisions

The predicted boiling point (380.1 ± 42.0 °C at 760 mmHg) and density (1.203 ± 0.06 g/cm³) for the 3-amino-1-Boc-piperidine-3-carboxylic acid scaffold have been computationally estimated . Although these values are predicted rather than experimentally measured, they provide a quantitative basis for solvent selection in reactions, distillation feasibility assessment, and storage condition planning. The recommended storage condition of 2–8 °C with protection from light indicates thermal and photolytic sensitivity that must be accounted for in procurement planning . The predicted pKa of 2.26 ± 0.20 for the carboxylic acid group informs pH-dependent extraction and purification strategies .

physicochemical properties process chemistry boiling point

(S)-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid – Recommended Research and Industrial Application Scenarios Based on Verified Differentiation


Stereochemically Defined GABA Transporter Probe or CNS-Targeted Peptidomimetic Synthesis

When designing GABA uptake inhibitors or CNS-active peptidomimetics based on the nipecotic acid scaffold, procurement of the single (S)-enantiomer (CAS 862372-92-7) is essential because the enantiomeric configuration at the piperidine 3-position directly governs transporter recognition, as demonstrated by Johnston et al. showing that (R)-nipecotic acid is the more potent GABA uptake inhibitor [1]. Using the racemate (CAS 368866-17-5) or the (R)-enantiomer (CAS 862372-86-9) in such programs would confound structure–activity relationship interpretation and potentially lead to false-negative results if the desired enantiomer is not the active one. The Boc protection further enables late-stage diversification at the piperidine nitrogen after initial scaffold elaboration at the carboxylic acid position [2].

Peptide Foldamer Design Requiring Dual Conformational Constraint (Quaternary Cα + Cyclic Scaffold)

For foldamer research programs aiming to construct oligomers with stable helical secondary structures, this compound provides a unique combination of Cα-tetrasubstitution (which restricts backbone φ/ψ angles to helical regions of conformational space) and a cyclic piperidine scaffold (which eliminates additional side-chain flexibility) [1]. This dual constraint is not achievable with mono-substituted nipecotic acid derivatives such as (S)-Boc-nipecotic acid (CAS 88495-54-9) or with acyclic quaternary amino acids like Aib. The (S)-configuration at the quaternary center further allows stereochemically pure incorporation into heterochiral foldamer sequences, where defined (R)-Nip-(S)-Nip modules have been shown to promote β-hairpin formation and enhance conformational stability in semisynthetic enzymes [3].

Multi-Step Pharmaceutical Intermediate Synthesis Requiring Orthogonal Boc Protection

In synthetic sequences where the carboxylic acid at the 3-position must be derivatized (e.g., amide coupling, esterification) prior to functionalization of the piperidine nitrogen, this pre-Boc-protected building block eliminates one full protection–deprotection cycle compared to starting from unprotected 3-aminopiperidine-3-carboxylic acid (CAS 72519-17-6) [1]. The acid-labile Boc group is compatible with standard TFA deprotection conditions (50% TFA/CH₂Cl₂, 15–25 min) that are orthogonal to base-labile protecting groups commonly used for the carboxylic acid, enabling regioselective synthetic strategies that are critical for the preparation of complex pharmaceutical intermediates such as DPP-4 inhibitor precursors and JAK inhibitor scaffolds [2].

Quality-Critical Procurement for Multi-Gram to Kilogram-Scale Synthesis Campaigns

For procurement at scale (Capotchem confirms availability up to kilogram quantities [1]), the higher minimum HPLC purity specification of the (S)-enantiomer (98% vs. 95% for the (R)-enantiomer from comparable sources [2]) translates to reduced pre-use purification requirements and more accurate stoichiometric calculations in multi-step sequences. Combined with the defined storage condition of 2–8 °C with light protection [3], procurement logistics can be planned with quantified stability expectations, minimizing the risk of intermediate degradation during extended synthesis campaigns.

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